molecular formula C15H12N2O2 B8631631 1-Methyl-6-nitro-2-phenyl-1H-indole CAS No. 857380-23-5

1-Methyl-6-nitro-2-phenyl-1H-indole

Cat. No. B8631631
M. Wt: 252.27 g/mol
InChI Key: CLNKYGMNGZFXSG-UHFFFAOYSA-N
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Patent
US08501713B2

Procedure details

To a solution of 6-nitro-2-phenyl-1H-indole (106 mg, 0.44 mmol) and 18-Crown-6 (130 mg, 0.49 mmol) in anhydrous tetrahydrofuran (2 mL) at room temperature was added potassium tert-butoxide (55 mg, 0.49 mmol) followed by methyl iodide (31 μL, 0.49 mmol). The solution was stirred at room temperature for 30 min. Tetrahydrofuran was removed in vacuo. Ethyl acetate was added, and the organic layer was washed with water and then brine. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 110 mg (98%) of the title compound.
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
31 μL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:19]1OCCOCCOCCOCCOCCOC1.CC(C)([O-])C.[K+].CI>O1CCCC1>[CH3:19][N:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=2)[CH:8]=[C:9]1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
106 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=C(NC2=C1)C1=CC=CC=C1
Name
Quantity
130 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
55 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(=CC2=CC=C(C=C12)[N+](=O)[O-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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